TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE
Description
TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE is a complex organic compound that features a sulfone group attached to a pyridazine ring, which is further substituted with a piperazine ring bearing a chlorophenyl group
Properties
IUPAC Name |
3-tert-butylsulfonyl-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-18(2,3)26(24,25)17-9-8-16(20-21-17)23-12-10-22(11-13-23)15-6-4-14(19)5-7-15/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRSEXWFVLTWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the chlorophenyl group is attached to the piperazine nitrogen.
Attachment of the Sulfone Group: The sulfone group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The tert-butyl group is attached to the pyridazine ring through alkylation reactions, typically using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation to form sulfoxides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong hydrogen bonds, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL {6-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE
- TERT-BUTYL {6-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE
Uniqueness
TERT-BUTYL {6-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PYRIDAZINYL} SULFONE is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity to certain biological targets compared to its fluorophenyl or methoxyphenyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
